3-Ethyl-1H-indene

Overview

Description

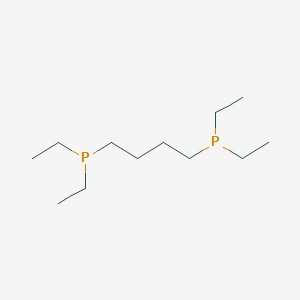

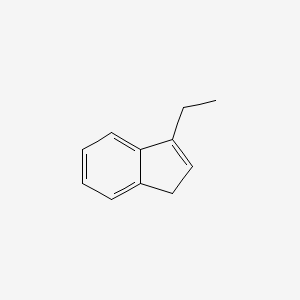

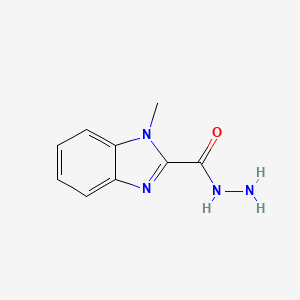

3-Ethyl-1H-indene is an organic compound with the chemical formula C₁₁H₁₂ . It belongs to the class of indene derivatives , characterized by a bicyclic structure containing a benzene ring fused to a cyclopentene ring. The “1H” in its name indicates that it is a monocyclic compound with a single hydrogen substitution on the indene ring .

Synthesis Analysis

The synthesis of 3-Ethyl-1H-indene involves various methods, including cyclization reactions, Friedel-Crafts alkylation, and ring-closing reactions. Researchers have explored both traditional and novel approaches to access this compound. For instance, one common route involves the cyclization of suitable precursors under acidic or basic conditions. Detailed studies on reaction mechanisms, reagents, and optimization parameters are essential for efficient synthesis .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-1H-indene consists of a six-membered benzene ring fused to a five-membered cyclopentene ring. The ethyl group (CH₃CH₂-) is attached to one of the carbon atoms in the indene ring. The compound exhibits aromaticity due to the conjugated π-electron system within the fused rings. Researchers have investigated its crystallographic properties, bond lengths, and angles to understand its stability and reactivity .

Scientific Research Applications

Multicomponent Synthesis

A key application of 3-Ethyl-1H-indene derivatives is in multicomponent synthesis. Tsukamoto, Ueno, and Kondo (2007) describe a palladium(0)-catalyzed synthesis of biologically important indenes, which are derivatives of 3-Ethyl-1H-indene. This process involves creating indenes with three substituent groups at different positions, providing a combinatorial approach for preparing unsymmetrically substituted 1H-indenes (Tsukamoto, Ueno, & Kondo, 2007).

Electrophilic Cyclization

Khan and Wirth (2009) researched the synthesis of 3-iodo-1H-indene derivatives through a carbocyclization process. This involved converting ethynylmalonates, which are related to 3-Ethyl-1H-indene, into cyclized products, demonstrating its utility in creating complex organic structures (Khan & Wirth, 2009).

Polymerization and Material Science

Cappelli et al. (2007) explored the synthesis of benzofulvene derivatives related to 3-Ethyl-1H-indene. They studied the spontaneous thermoreversible polymerization of these derivatives, highlighting their potential in creating new polymers with properties like variable degrees of π-stacking and high solubility in organic solvents (Cappelli et al., 2007).

Organic Semiconductor Materials

Zhu, Mitsui, Tsuji, and Nakamura (2009) demonstrated the use of 1H-indenes, including derivatives of 3-Ethyl-1H-indene, in the synthesis of organic semiconductor materials. These compounds, particularly carbon-bridged phenylenevinylene derivatives, exhibit properties beneficial for ambipolar organic semiconductor applications (Zhu, Mitsui, Tsuji, & Nakamura, 2009).

properties

IUPAC Name |

3-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLGZMIIFCVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491530 | |

| Record name | 3-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1H-indene | |

CAS RN |

2294-91-9 | |

| Record name | 3-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2-pyridinyl)propylidene]hydrazinecarbodithioate](/img/structure/B1625830.png)

![4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1625834.png)